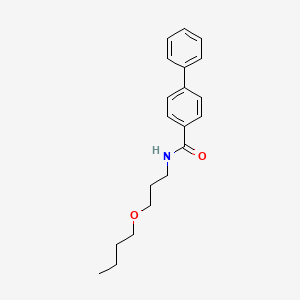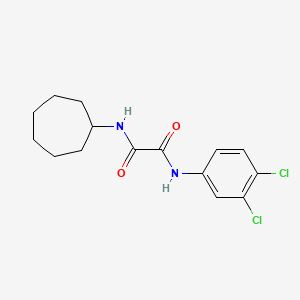![molecular formula C21H35N5O3 B5065738 N-{1-[1-(N-acetyl-L-leucyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5065738.png)
N-{1-[1-(N-acetyl-L-leucyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[1-(N-acetyl-L-leucyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide, commonly known as ALP-205, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit promising bioactivity against various diseases.
Mécanisme D'action
The exact mechanism of action of ALP-205 is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins that cause inflammation and pain. ALP-205 also appears to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating inflammation and cell growth.
Biochemical and Physiological Effects:
ALP-205 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Furthermore, it has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
ALP-205 has several advantages for lab experiments. It is a highly potent and selective inhibitor of COX-2, which makes it an ideal tool for studying the role of this enzyme in various diseases. Furthermore, it has been found to exhibit low toxicity and high solubility in water, which makes it easy to handle in the lab. However, one of the limitations of ALP-205 is that it is relatively expensive compared to other COX-2 inhibitors.
Orientations Futures
There are several potential future directions for the research on ALP-205. One of the areas of interest is its potential use as a therapeutic agent for various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Furthermore, its antitumor activity makes it a promising candidate for the development of new anticancer drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of ALP-205 and to identify any potential side effects associated with its use.
Conclusion:
ALP-205 is a novel compound that exhibits promising bioactivity against various diseases. Its potent anti-inflammatory, analgesic, and antipyretic effects, as well as its antitumor activity, make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand its mechanism of action and to identify any potential side effects associated with its use.
Méthodes De Synthèse
ALP-205 can be synthesized using a multistep process that involves the condensation of 1-(4-piperidinyl)-1H-pyrazole-5-carboxylic acid with N-acetyl-L-leucine, followed by the addition of 3-methylbutanoyl chloride. The reaction is carried out under carefully controlled conditions to obtain the pure product.
Applications De Recherche Scientifique
ALP-205 has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in animal models. Furthermore, it has been shown to possess potent antitumor activity against various cancer cell lines.
Propriétés
IUPAC Name |
N-[2-[1-[(2S)-2-acetamido-4-methylpentanoyl]piperidin-4-yl]pyrazol-3-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5O3/c1-14(2)12-18(23-16(5)27)21(29)25-10-7-17(8-11-25)26-19(6-9-22-26)24-20(28)13-15(3)4/h6,9,14-15,17-18H,7-8,10-13H2,1-5H3,(H,23,27)(H,24,28)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWOCGYMHQJYIU-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CC(C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CC(C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-furyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one](/img/structure/B5065662.png)
![2-{4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5065672.png)
![N-(4-methoxyphenyl)-2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5065679.png)


![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxyphenyl)-3-phenylpropanamide](/img/structure/B5065699.png)

![(3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride](/img/structure/B5065720.png)
![1-isopropyl-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5065723.png)
![N-[(8-hydroxy-7-quinolinyl)(2-naphthyl)methyl]acetamide](/img/structure/B5065724.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B5065728.png)
![5-(4-propoxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5065733.png)

![1-(4-methylphenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5065750.png)